Methyl 3-Bromo-5-chloro-4-methylbenzoate
Overview
Description
Methyl 3-Bromo-5-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 .
Synthesis Analysis
The synthesis of polysubstituted benzenes like Methyl 3-Bromo-5-chloro-4-methylbenzoate often involves multiple steps and requires careful planning . The order of reactions is critical to the success of the synthesis, especially when introducing new substituents that are strongly affected by the directing effects of other substituents .Molecular Structure Analysis
The InChI code for Methyl 3-Bromo-5-chloro-4-methylbenzoate is 1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 3-Bromo-5-chloro-4-methylbenzoate is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Improved Synthesis Methods
- Improved Preparation Techniques : A study by Liu et al. (2013) developed a convenient approach for the preparation of a complex compound using 2-bromo-4-methylbenzoic acid, which relates to the structural family of Methyl 3-Bromo-5-chloro-4-methylbenzoate (Liu et al., 2013).
Chemical Reactions and Properties
- Synthesis and Reactions of Related Compounds : Research by Dickinson and Iddon (1971) explored the synthesis and reactions of similar bromo and chloro substituted benzoic acids, contributing to the understanding of the chemical behavior of compounds like Methyl 3-Bromo-5-chloro-4-methylbenzoate (Dickinson & Iddon, 1971).
- Electrophilic Substitution Reactions : Clarke et al. (1973) described electrophilic substitution reactions for derivatives of benzo[b]thiophen, which is structurally related to Methyl 3-Bromo-5-chloro-4-methylbenzoate (Clarke et al., 1973).
Application in Drug Synthesis
- Synthesis of Anti-Cancer Drugs : A study by Sheng-li (2004) focused on the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, starting from 2-amino-5-methylbenzoic acid, which is structurally related to Methyl 3-Bromo-5-chloro-4-methylbenzoate (Sheng-li, 2004).
Studies on Structure-Property Relationships
- Thermodynamics of Halogenbenzoic Acids : Zherikova et al. (2016) investigated the thermodynamics of sublimation, fusion, vaporization, and solubility in halogenbenzoic acids, providing insights relevant to compounds like Methyl 3-Bromo-5-chloro-4-methylbenzoate (Zherikova et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBFECHQHQLAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Bromo-5-chloro-4-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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